molecular formula C11H11NO B14477321 5-Benzylidenepyrrolidin-2-one CAS No. 67088-99-7

5-Benzylidenepyrrolidin-2-one

Cat. No.: B14477321
CAS No.: 67088-99-7
M. Wt: 173.21 g/mol
InChI Key: SHNZEDLVPTWYGQ-UHFFFAOYSA-N
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Description

5-Benzylidenepyrrolidin-2-one is a heterocyclic compound featuring a five-membered lactam ring with a benzylidene substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidenepyrrolidin-2-one can be achieved through several methods. One common approach involves the Wittig reaction, where benzylidenetriphenylphosphorane reacts with N-substituted succinimides to yield the desired product . The reaction typically requires benzyltriphenylphosphonium chloride and n-butyllithium in refluxing xylene as the reaction solvent.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 5-Benzylidenepyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives.

Scientific Research Applications

5-Benzylidenepyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the synthesis of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 5-Benzylidenepyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and influencing biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Uniqueness: 5-Benzylidenepyrrolidin-2-one is unique due to its benzylidene substituent, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrolidinone derivatives and makes it a valuable compound for various applications.

Properties

CAS No.

67088-99-7

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-benzylidenepyrrolidin-2-one

InChI

InChI=1S/C11H11NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13)

InChI Key

SHNZEDLVPTWYGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1=CC2=CC=CC=C2

Origin of Product

United States

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